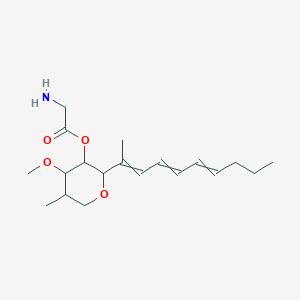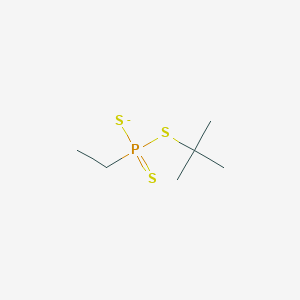![molecular formula C7H17N3 B14083160 (1E)-N'-[3-(Methylamino)propyl]propanimidamide CAS No. 35271-22-8](/img/structure/B14083160.png)
(1E)-N'-[3-(Methylamino)propyl]propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N’-[3-(Methylamino)propyl]propanimidamide is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-[3-(Methylamino)propyl]propanimidamide typically involves the reaction of propionitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the amidine structure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-[3-(Methylamino)propyl]propanimidamide involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The industrial process also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
(1E)-N’-[3-(Methylamino)propyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with different substituents replacing the methylamino group.
科学研究应用
(1E)-N’-[3-(Methylamino)propyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1E)-N’-[3-(Methylamino)propyl]propanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
- N-[3-(Dimethylamino)propyl]propanamide
Uniqueness
(1E)-N’-[3-(Methylamino)propyl]propanimidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
35271-22-8 |
|---|---|
分子式 |
C7H17N3 |
分子量 |
143.23 g/mol |
IUPAC 名称 |
N'-[3-(methylamino)propyl]propanimidamide |
InChI |
InChI=1S/C7H17N3/c1-3-7(8)10-6-4-5-9-2/h9H,3-6H2,1-2H3,(H2,8,10) |
InChI 键 |
PKCDAAINSUFNCV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NCCCNC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
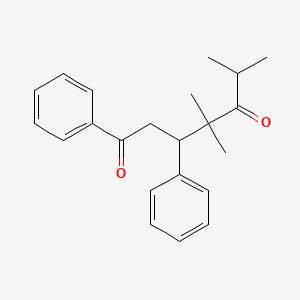
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
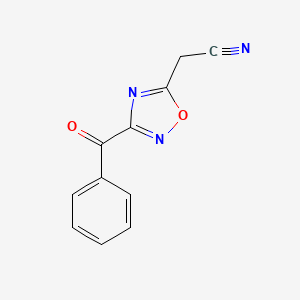
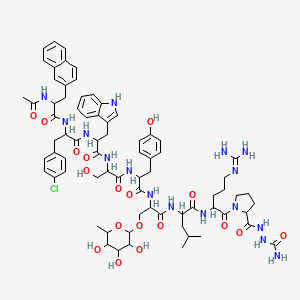

![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
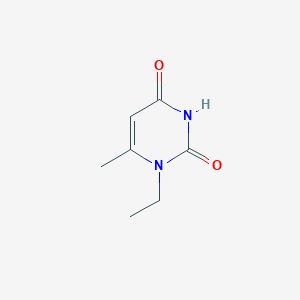
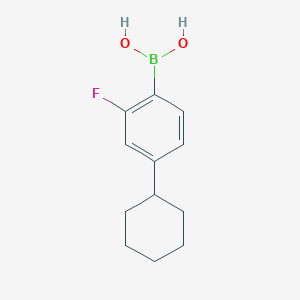
![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)
